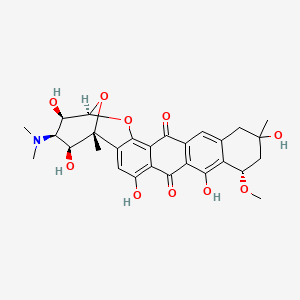
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate is a chemical compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of a prop-2-en-1-yl group and a diethylphosphoryl group attached to a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate can be achieved through various synthetic routes. One common method involves the reaction of diethyl prop-2-enylphosphonate with butanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted esters.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of perfumes, flavoring agents, and other consumer products.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its overall effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters such as ethyl acetate, methyl butyrate, and isopropyl butanoate . These compounds share structural similarities but differ in their specific functional groups and properties.
Uniqueness
Prop-2-en-1-yl 3-(diethylphosphoryl)butanoate is unique due to the presence of both a prop-2-en-1-yl group and a diethylphosphoryl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
64809-80-9 |
|---|---|
Fórmula molecular |
C11H21O3P |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
prop-2-enyl 3-diethylphosphorylbutanoate |
InChI |
InChI=1S/C11H21O3P/c1-5-8-14-11(12)9-10(4)15(13,6-2)7-3/h5,10H,1,6-9H2,2-4H3 |
Clave InChI |
AJLFZLWIACZESX-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC)C(C)CC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)

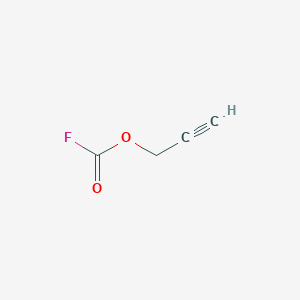

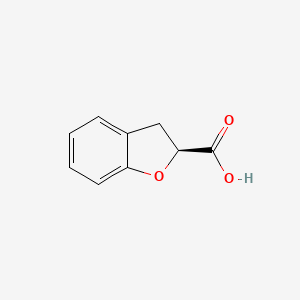
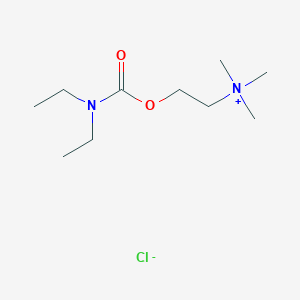
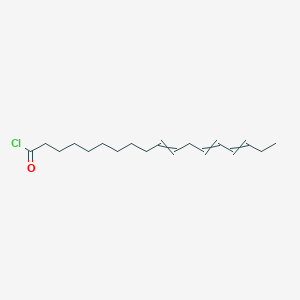
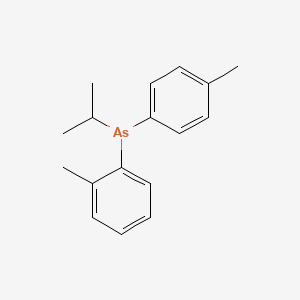
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
